N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a bis-pyrazole derivative featuring a 2,3-dihydrobenzodioxin moiety linked via a methylene bridge to one pyrazole ring. The compound’s structure includes a carboxamide group bridging two heterocyclic systems: a 3-methoxy-1-methylpyrazole and a benzodioxin-substituted pyrazole. Such architectures are common in medicinal chemistry, particularly in kinase inhibitor development, due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-22-10-14(18(21-22)25-2)17(24)20-12-7-19-23(8-12)9-13-11-26-15-5-3-4-6-16(15)27-13/h3-8,10,13H,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMCMFDYJQGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 2034524-25-7 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiparasitic Activity : Research has indicated that pyrazole derivatives exhibit significant antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum. These compounds have shown low micromolar potencies without cytotoxic effects on human cells, suggesting a favorable therapeutic index .
- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity among related pyrazole compounds. The structure of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may influence its cytotoxic profile. Notably, some derivatives have been identified as having a risk of cytotoxic effects, which necessitates careful evaluation during drug development .
- Mechanisms of Action : The mechanism by which this compound exerts its biological effects may involve modulation of specific cellular pathways, including autophagy induction and interaction with immune receptors such as Toll-like receptors (TLRs). These pathways are crucial for initiating immune responses and could provide insights into the compound's potential therapeutic applications .
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazole class:
- Study on Antiparasitic Activity : A study focused on a series of 1,3-diarylpyrazoles reported promising antiparasitic activity against T. cruzi and Leishmania infantum. The compounds demonstrated effective inhibition at low concentrations while maintaining low toxicity to human cells .
- Cytotoxicity Assessment : Another investigation highlighted the importance of assessing cytotoxicity in drug discovery. The study identified specific structural features that correlate with increased cytotoxicity, emphasizing the need for comprehensive screening during lead optimization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues
Key Comparative Insights
- Bioactivity : The target compound’s bis-pyrazole framework resembles kinase-targeting analogs like compound 8 (c-Abl activator) . The benzodioxin group may enhance blood-brain barrier penetration compared to purely aromatic substituents (e.g., dichlorophenyl in compound 8) .
- Synthetic Strategies: The carboxamide linker suggests synthesis via HATU- or EDCI-mediated coupling, as seen in compound 8 and other pyrazole-carboxamides . The benzodioxin-methylene bridge likely requires prior alkylation or Mitsunobu reactions, similar to benzodiazepine hybrids in .
- Solubility and Stability : The 3-methoxy group and benzodioxin system may improve aqueous solubility compared to nitro- or chlorophenyl-substituted analogs (e.g., compound 8) but could introduce metabolic liabilities due to ether cleavage .
Research Findings and Limitations
- Structural Uniqueness : The benzodioxin moiety distinguishes the target compound from most pyrazole-carboxamides, which typically feature aryl or heteroaryl substituents (e.g., thiazoles, pyridines) .
- Data Gaps : Direct biological or crystallographic data (e.g., SHELX-refined structures) for the target compound are absent in the provided evidence. Comparisons rely on inferred properties from analogs.
- Opportunities : The compound’s scaffold is amenable to diversification at the benzodioxin or pyrazole rings, enabling structure-activity relationship (SAR) studies for optimizing potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
